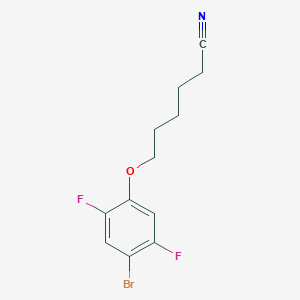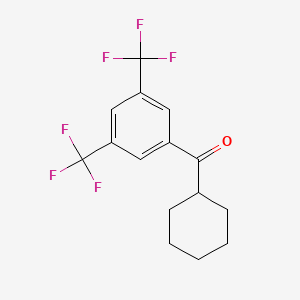
2-(2-Ethylphenyl)-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylphenyl)-2-pentanol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the second carbon of the pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with pentan-2-one. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(2-ethylphenyl)-2-pentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethylphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(2-ethylphenyl)-2-pentanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 2-(2-ethylphenyl)-pentane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(2-ethylphenyl)-2-pentyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 2-(2-Ethylphenyl)-2-pentanone.
Reduction: 2-(2-Ethylphenyl)-pentane.
Substitution: 2-(2-Ethylphenyl)-2-pentyl chloride.
Aplicaciones Científicas De Investigación
2-(2-Ethylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the metabolism of secondary alcohols and their biological effects.
Industry: The compound can be used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylphenyl)-2-pentanol involves its interaction with specific molecular targets. As a secondary alcohol, it can undergo enzymatic oxidation in biological systems, leading to the formation of the corresponding ketone. This process may involve enzymes such as alcohol dehydrogenase and cytochrome P450 oxidases. The compound’s effects are mediated through its interactions with these enzymes and the subsequent metabolic products.
Comparación Con Compuestos Similares
- 2-Phenyl-2-pentanol
- 2-(2-Methylphenyl)-2-pentanol
- 2-(2-Isopropylphenyl)-2-pentanol
Comparison: 2-(2-Ethylphenyl)-2-pentanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to 2-Phenyl-2-pentanol, the ethyl substitution can lead to differences in steric hindrance and electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
IUPAC Name |
2-(2-ethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-10-13(3,14)12-9-7-6-8-11(12)5-2/h6-9,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXMMZWWKCDBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(N-n-Butylmethylamino)methyl]thiophenol](/img/structure/B7992617.png)




![1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7992645.png)



